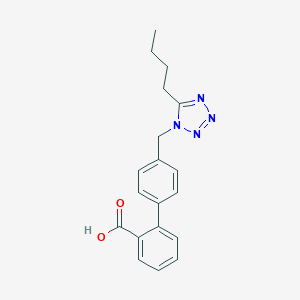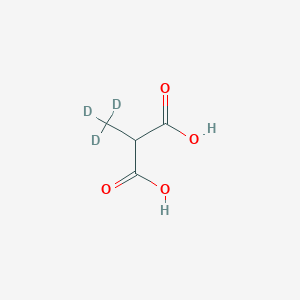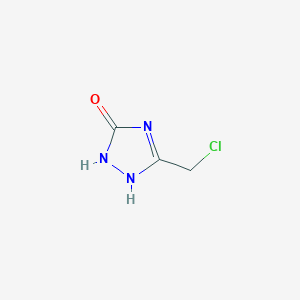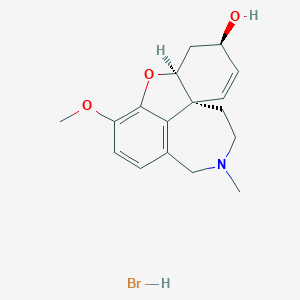
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BCT and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of BCT is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis. BCT is also believed to interact with the DNA of cancer cells, leading to cell death.
Biochemical And Physiological Effects
BCT has been shown to have several biochemical and physiological effects. BCT has been shown to inhibit the growth of cancer cells, induce apoptosis, and interact with the DNA of cancer cells. BCT has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Advantages And Limitations For Lab Experiments
BCT has several advantages for lab experiments. BCT is easy to synthesize, and the yield of the compound obtained from the synthesis method is high. BCT is also stable and has a long shelf life. However, BCT has some limitations for lab experiments. BCT is not soluble in water, which can make it difficult to use in some experiments. BCT is also relatively expensive, which can limit its use in some labs.
Future Directions
There are several future directions for further research on BCT. One future direction is to study the potential use of BCT as a chemotherapeutic agent for various types of cancer. Another future direction is to study the potential use of BCT as a fluorescent probe for imaging cancer cells. Additionally, further research is needed to fully understand the mechanism of action of BCT and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, BCT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCT has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of BCT in various fields of scientific research.
Synthesis Methods
The synthesis of BCT involves several steps, including the reaction of 4-(2-carboxyphenyl)benzylamine with butyl isocyanide and sodium azide. The reaction mixture is then heated to form BCT. The yield of BCT obtained from this synthesis method is high, and the purity of the compound is also high.
Scientific Research Applications
BCT has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BCT is in the field of cancer research. BCT has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapeutic agent. BCT has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
properties
CAS RN |
150871-48-0 |
|---|---|
Product Name |
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole |
Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[4-[(5-butyltetrazol-1-yl)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C19H20N4O2/c1-2-3-8-18-20-21-22-23(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)19(24)25/h4-7,9-12H,2-3,8,13H2,1H3,(H,24,25) |
InChI Key |
XGAJCHJIFNVEPB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=NN1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CCCCC1=NN=NN1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O |
Other CAS RN |
150871-48-0 |
synonyms |
1-(4-(2'-carboxyphenyl)benzyl)-5-butyltetrazole 5-Bu-CBT 5-butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)


